molecular formula C22H24N2OS B2856372 (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide CAS No. 865174-54-5

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide

Cat. No.: B2856372
CAS No.: 865174-54-5
M. Wt: 364.51
InChI Key: IWGUVOUZHVPBHF-LNVKXUELSA-N
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Description

The compound (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene core. Key structural attributes include:

  • A 3-allyl substituent on the benzo[d]thiazole ring, contributing to steric bulk and reactivity.
  • A 6-methyl group on the benzo[d]thiazole, enhancing hydrophobicity.
  • A 4-(tert-butyl)benzamide moiety, which introduces significant lipophilicity and steric hindrance.

Properties

IUPAC Name

4-tert-butyl-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-6-13-24-18-12-7-15(2)14-19(18)26-21(24)23-20(25)16-8-10-17(11-9-16)22(3,4)5/h6-12,14H,1,13H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGUVOUZHVPBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core with an allyl group and a tert-butyl substituent, which contribute to its unique chemical properties. The structural formula can be represented as follows:

C18H22N2S(Molecular Weight 298 45 g mol)\text{C}_{18}\text{H}_{22}\text{N}_2\text{S}\quad (\text{Molecular Weight 298 45 g mol})

Anticancer Activity

Numerous studies have indicated that benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers.

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)5.5
A549 (Lung Cancer)4.8
HT-29 (Colon Cancer)6.0

In a comparative study, derivatives with similar structures showed IC50 values ranging from 0.24 to 0.92 µM against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal that benzo[d]thiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound is known to inhibit key enzymes such as kinases, which are crucial in cell signaling pathways associated with cancer progression.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Membrane Disruption : Its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .

Study on Anticancer Effects

A study conducted by Kumbhare et al. investigated the cytotoxic effects of various benzothiazole derivatives on human cell lines. The results indicated that compounds structurally related to this compound exhibited significant growth inhibition in multiple cancer types, with log GI50 values consistently below -5.0 across various tested lines .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against clinical strains of bacteria and fungi. The study concluded that certain derivatives demonstrated potent inhibitory effects comparable to standard antibiotics, suggesting their potential utility in treating infections caused by resistant strains .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Compounds with a benzo[d]thiazole structure have been studied for their potential anticancer properties. Research indicates that modifications to the thiazole ring can enhance apoptosis in cancer cells, making this compound a candidate for further investigation as an anticancer agent .
  • Antimicrobial Properties : The benzo[d]thiazole moiety is associated with antimicrobial effects against various pathogens. Studies show that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Biological Applications

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease progression. For example, studies have identified similar compounds that inhibit reverse transcriptase, suggesting potential applications in antiviral therapies .
  • Inflammation Modulation : Preliminary studies indicate that this compound could possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines . This makes it a candidate for developing treatments for inflammatory diseases.

Material Science

  • Polymer Development : Due to its unique structural features, (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide can be utilized as a building block in the synthesis of novel polymers or coatings with specific properties. Its reactivity can be harnessed to create materials with enhanced durability or functional characteristics .

Data Table: Summary of Biological Activities

Activity TypeCompound FeaturesNotable Effects
AnticancerBenzo[d]thiazole coreInduces apoptosis in cancer cell lines
AntimicrobialAllyl and methyl groupsSignificant activity against various bacteria
Anti-inflammatorySulfonamide derivativesReduces inflammatory markers in experimental models

Case Study 1: Anticancer Evaluation

A study evaluated the efficacy of various thiazole derivatives on human cancer cell lines. Results showed that compounds similar to this compound significantly reduced cell viability and increased apoptosis rates, supporting its potential use as an anticancer agent .

Case Study 2: Antimicrobial Testing

Research conducted on benzo[d]thiazole derivatives demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted how structural modifications could enhance antibacterial potency, paving the way for new therapeutic agents .

Case Study 3: Inflammation Studies

Experimental models assessing the anti-inflammatory effects of thiazole derivatives revealed significant reductions in inflammatory markers following treatment with compounds related to this compound. This suggests its potential role in developing anti-inflammatory medications .

Chemical Reactions Analysis

Oxidation Reactions

The allyl group undergoes oxidation to form epoxides or hydroxylated derivatives. For example:

  • Epoxidation : Using m-chloroperbenzoic acid (m-CPBA) in dichloromethane yields an epoxide derivative (Fig. 1A) .

  • Hydroxylation : Catalytic hydrogen peroxide (H₂O₂) in acetic acid converts the allyl group to a diol.

Table 1: Oxidation Conditions and Products

Substrate PositionReagentProductYield (%)
Allyl groupm-CPBAEpoxide78–85
Allyl groupH₂O₂Diol65

Reduction Reactions

The imine (ylidene) linkage and nitro groups (if present) are reducible:

  • Imine Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ylidene bond to a secondary amine .

  • Nitro Group Reduction : Hydrogen gas (H₂) with palladium on carbon (Pd/C) converts nitro to amine .

Table 2: Reduction Outcomes

Functional GroupReagentProductSelectivity
Ylidene linkageNaBH₄Secondary amineHigh
Nitro groupH₂/Pd-CPrimary amineQuantitative

Substitution Reactions

The sulfonamide and methyl groups participate in nucleophilic substitutions:

  • Sulfamoyl Substitution : Amines or thiols displace the sulfamoyl group under basic conditions (e.g., K₂CO₃ in DMF).

  • Methyl Group Functionalization : Bromination (NBS) introduces bromide for further coupling .

Table 3: Substitution Examples

PositionReagentProductApplication
Sulfamoyl groupBenzylamineN-Benzyl derivativeBioactivity
Methyl groupNBS, AIBNBromomethyl intermediateSynthesis

Cyclization Reactions

The thiazole core facilitates ring-forming reactions:

  • Intramolecular Cyclization : Heating in toluene with CuI forms fused bicyclic structures via C–N bond formation .

  • Thiazole Ring Expansion : Reaction with DMAD (dimethyl acetylenedicarboxylate) yields thiazine derivatives .

Mechanistic Pathway :

  • Deprotonation of the thiazole nitrogen.

  • Nucleophilic attack on electrophilic reagents (e.g., α-halo ketones) .

Hydrolysis and Stability

  • Amide Hydrolysis : Concentrated HCl at reflux cleaves the benzamide bond to release 4-(tert-butyl)benzoic acid.

  • pH-Dependent Stability : Degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition of the allyl group, forming dimeric structures .

Key Structural Insights

  • The Z-configuration of the ylidene bond dictates regioselectivity in electrophilic attacks .

  • Steric hindrance from the tert-butyl group limits reactivity at the para position of the benzamide .

For synthetic protocols or computational modeling data, consult crystallographic studies and mechanistic analyses .

Data synthesized from peer-reviewed methodologies .

Comparison with Similar Compounds

Structural Analogues from Thiadiazole-Based Benzamides ()

Compounds 4g and 4h (Table 1) share a benzamide backbone but differ in their heterocyclic cores and substituents:

  • Core Heterocycle: These derivatives utilize a 3H-[1,3,4]-thiadiazol-2-ylidene ring instead of the benzo[d]thiazole in the target compound. Thiadiazoles are known for their electron-deficient nature, influencing reactivity and binding properties.
  • Substituents: 4g: Features a 3-methylphenyl group and a dimethylamino-acryloyl moiety. 4h: Substitutes the 3-methylphenyl group with a 3-chlorophenyl group, enhancing electronegativity.
  • Physicochemical Properties :
    • Both compounds exhibit dual carbonyl IR peaks (1690–1638 cm⁻¹), indicative of conjugated C=O groups .
    • 4g has a melting point of 200°C, suggesting high crystallinity compared to the target compound (unreported).
Table 1: Comparison with Thiadiazole-Based Benzamides
Compound Core Heterocycle Substituents Melting Point (°C) IR C=O Peaks (cm⁻¹) Molecular Weight (g/mol)
Target Compound Benzo[d]thiazol-2(3H)-ylidene 3-Allyl, 6-methyl, 4-(tert-butyl) N/R N/R ~422 (calculated)
4g 3H-[1,3,4]-thiadiazol-2-ylidene 3-(3-Methylphenyl), dimethylamino-acryloyl 200 1690, 1638 392.48
4h 3H-[1,3,4]-thiadiazol-2-ylidene 3-(3-Chlorophenyl), dimethylamino-acryloyl N/R N/R 412.92

Benzo[d]thiazole Derivatives with Quinolinium Moieties ()

Compounds I5 and I6 (Table 2) share the benzo[d]thiazole core but differ in functionalization:

  • I6: Contains a (Z)-3-methylbenzo[d]thiazol-2(3H)-ylidene group linked to a quinolinium iodide, highlighting the role of Z-configuration in dictating spatial alignment for biological targeting.
  • I6: Features a 4-hydroxystyryl group, enabling fluorescence and photochemical applications.
  • Biological Relevance : Both are iodide salts, suggesting applications in antimicrobial or anticancer research due to cationic charge and halogen participation .
Table 2: Comparison with Benzo[d]thiazole-Quinolinium Hybrids
Compound Core Heterocycle Key Substituents Charge/Salt Form Molecular Features
Target Compound Benzo[d]thiazol-2(3H)-ylidene 3-Allyl, 6-methyl, 4-(tert-butyl) Neutral Lipophilic benzamide
I5 Benzo[d]thiazol-2(3H)-ylidene Dipropylamine-propyl, benzofuroquinolinium Cationic (I⁻) Amphiphilic, potential membrane targeting
I6 Benzo[d]thiazol-2(3H)-ylidene 4-Hydroxystyryl, quinolinium Cationic (I⁻) Fluorescent, photodynamic potential

Q & A

Q. What are the key steps and reaction conditions for synthesizing (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including:
  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with carbonyl compounds .
  • Step 2 : Introduction of the allyl group at the N3 position using alkylation or nucleophilic substitution under controlled pH (7–9) and temperature (60–80°C) to minimize by-products .
  • Step 3 : Coupling with 4-(tert-butyl)benzamide via amide bond formation, typically using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .
  • Optimization : Reaction time (12–24 hrs) and inert atmosphere (N₂/Ar) improve yields (60–75%). Purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., allyl CH₂ groups at δ 4.5–5.5 ppm, tert-butyl singlet at δ 1.3 ppm) and confirms Z-isomer geometry via coupling constants .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₅N₂OS: 393.16) .
  • HPLC : Uses C18 reverse-phase columns (acetonitrile/water gradient) to assess purity (>95%) and detect stereoisomeric impurities .

Advanced Research Questions

Q. How can Z-isomer selectivity be enhanced during synthesis, given the risk of E-isomer formation?

  • Methodological Answer :
  • Steric Control : Use bulky bases (e.g., DBU) to favor Z-configuration via kinetic control during imine formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the Z-isomer .
  • Catalytic Asymmetry : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity, though this requires further optimization for thiazole derivatives .

Q. What strategies resolve contradictions in reported antiproliferative activity data across cancer cell lines?

  • Methodological Answer : Discrepancies arise from:
  • Assay Conditions : Varying incubation times (24–72 hrs) and serum concentrations (5–10% FBS) impact IC₅₀ values. Standardize protocols using CLSI guidelines .
  • Solubility Limitations : Low aqueous solubility (common in tert-butyl-substituted benzamides) reduces bioavailability. Use DMSO stocks ≤0.1% v/v with surfactants (e.g., Tween-80) .
  • Cell Line Variability : Compare activity in panels (e.g., NCI-60) to identify structure-activity trends. For example, methyl substitution at C6 enhances potency in breast cancer (MCF-7) but not in colon (HCT-116) .

Contradiction Analysis

Q. Why do some studies report strong kinase inhibition while others show no activity?

  • Methodological Answer :
  • Target Specificity : The compound may inhibit non-kinase targets (e.g., tubulin polymerization) in certain assays. Use orthogonal methods (e.g., thermal shift assays vs. enzymatic kinase screens) .
  • Redox Interference : The tert-butyl group may scavenge ROS in cell-based assays, masking true mechanism-of-action. Include ROS controls (e.g., NAC pretreatment) .

Synthesis Optimization Table

Q. Table 2: Reaction Conditions for Z-Isomer Enrichment

ParameterOptimal RangeEffect on Z:E RatioReference
Temperature60–70°C↑ Z (1.5–2.0:1)
SolventDMF↑ Z (2.3:1)
BaseDBU (1.2 eq)↑ Z (3.1:1)
Reaction Time18 hrs↑ Z (no side products)

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